3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile
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Overview
Description
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions to form the intermediate product. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(3-Methoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
Uniqueness
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile is unique due to the presence of both hydroxy and methoxy groups, which can participate in various chemical reactions and interactions
Properties
CAS No. |
5424-85-1 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(Z)-2-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N2O3/c1-21-16-7-5-13(6-8-16)14(11-17)9-12-3-2-4-15(10-12)18(19)20/h2-10H,1H3/b14-9+ |
InChI Key |
HHUPEXFDDAOPGQ-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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